Comparative Host‑Cell Cytotoxicity: N6‑Anisoyladenosine vs. N6‑Benzyladenosine
In a direct head‑to‑head comparison, N6‑anisoyladenosine demonstrated negligible cytotoxicity against uninfected mammalian host cells, whereas the closely related N6‑benzyladenosine exhibited pronounced toxicity at identical concentrations [1]. This differential is critical for applications requiring parasite‑ or cancer‑cell selectivity without collateral damage to normal cells.
| Evidence Dimension | Host‑cell viability (% survival of uninfected cells) |
|---|---|
| Target Compound Data | 92.9% at 5 µM; 92.6% at 10 µM; 99.2% at 25 µM; 97.4% at 50 µM |
| Comparator Or Baseline | N6‑Benzyladenosine: 43.3% at 5 µM; 21.8% at 10 µM; 32.4% at 25 µM; 29.6% at 50 µM |
| Quantified Difference | At 10 µM, N6‑anisoyladenosine preserves 92.6% viability vs. 21.8% for N6‑benzyladenosine (≈4.2‑fold higher viability). At 50 µM, viability is 97.4% vs. 29.6% (≈3.3‑fold difference). |
| Conditions | Uninfected host cells (mammalian fibroblasts) treated for 6 days; viability measured by MTT absorbance at 540 nm; data from ≥2 experiments with 3 replicates each. |
Why This Matters
For screening campaigns that require distinguishing target‑specific effects from general cytotoxicity, N6‑anisoyladenosine provides a low‑toxicity control compound that enables clearer interpretation of on‑target activity.
- [1] Krug EC, Marr JJ, Berens RL. Purine metabolism in Toxoplasma gondii. Journal of Biological Chemistry. 1989;264(18):10601-10607. (Table 7: host cell survival). View Source
